molecular formula C11H17Cl2N B1432926 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride CAS No. 2098086-54-3

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride

Cat. No.: B1432926
CAS No.: 2098086-54-3
M. Wt: 234.16 g/mol
InChI Key: QMZZTZMPYIKZKM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N. . This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzene and butan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the alkylation of 2-chloro-4-methylbenzene with butan-1-amine under controlled temperature and pressure conditions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-3-4-11(13)9-6-5-8(2)7-10(9)12;/h5-7,11H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZZTZMPYIKZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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